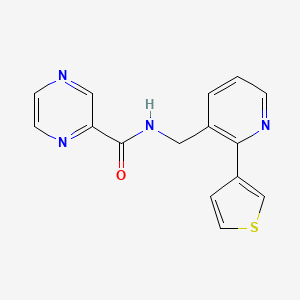

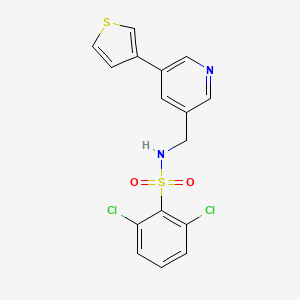

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy .

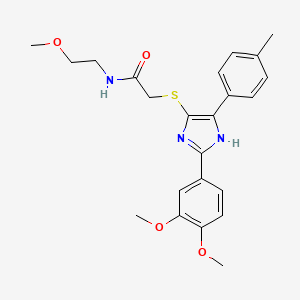

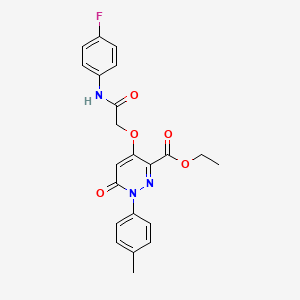

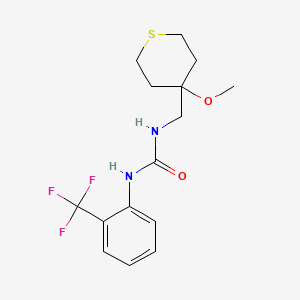

Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple functional groups. Unfortunately, the specific molecular structure details for “N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide” are not available in the retrieved literature .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide” are not explicitly mentioned in the available literature .Aplicaciones Científicas De Investigación

Antioxidant Applications

The thiophene moiety present in the compound has been associated with significant antioxidant activities . Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to various diseases including cancer, neurodegenerative disorders, and heart diseases. The compound’s structure allows it to act as a scavenger of free radicals, thereby protecting cells from damage .

Anti-inflammatory Properties

This compound has shown potent anti-inflammatory activities both in vitro and in vivo. Inflammation is a biological response to harmful stimuli and is a key feature in many chronic illnesses. The ability of this compound to modulate inflammatory processes makes it a potential candidate for the development of new anti-inflammatory drugs .

Antimicrobial Activity

Thiophene derivatives have been reported to possess antimicrobial properties , which include activity against bacteria and fungi. This is particularly important in the context of increasing antibiotic resistance. The compound’s structure could be optimized to enhance its antimicrobial efficacy, making it a valuable asset in the search for new antibiotics .

Anti-cancer Potential

The compound’s structural features, particularly the thiophene ring, have been linked to anti-cancer properties . It has the potential to inhibit the proliferation of cancer cells and could be used as a scaffold for designing more effective anti-cancer agents. Research into its mechanism of action could lead to novel therapeutic strategies against cancer .

Kinase Inhibition

Kinases are enzymes that play a pivotal role in various cellular processes. The inhibition of specific kinases is a therapeutic strategy in several diseases, including cancer. The compound could be investigated for its ability to inhibit kinases, which would make it a valuable tool in targeted therapies .

Neuroprotective Effects

Compounds containing thiophene have shown promise as neuroprotective agents . Neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease could potentially be treated with drugs based on this compound, due to its ability to protect neuronal cells from damage .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .

Propiedades

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c20-15(13-9-16-5-6-17-13)19-8-11-2-1-4-18-14(11)12-3-7-21-10-12/h1-7,9-10H,8H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXIGHQIZJZFAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2971673.png)

![N-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2971678.png)

![3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2971680.png)

![4,6-Dimethyl-2-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2971681.png)

![2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2971686.png)

![N-[1-[1-(2-Chloroacetyl)piperidin-4-yl]pyrazol-4-yl]-1,1-difluoromethanesulfonamide](/img/structure/B2971690.png)